molecular formula C20H25N3O B3804129 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol

4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol

Cat. No. B3804129
M. Wt: 323.4 g/mol
InChI Key: OVKXWWYBVVDEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol, also known as DIHB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIHB is a synthetic compound that belongs to the family of indazole-based compounds. In

Scientific Research Applications

4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol has been found to have potential therapeutic applications in various scientific research studies. Some of the potential applications of 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol include its use as an anti-inflammatory agent, an antioxidant, and an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol is not fully understood. However, studies have suggested that 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer.
Biochemical and Physiological Effects
4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol has been found to have several biochemical and physiological effects. Studies have shown that 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol has also been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol has been shown to induce apoptosis in cancer cells, which may make it a promising anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol. One potential direction is to investigate its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an anticancer agent, particularly in the treatment of breast cancer and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-{[(1,5-dimethyl-1H-indazol-3-yl)methyl]amino}butyl)phenol and to identify the specific enzymes and signaling pathways that it targets.

properties

IUPAC Name

4-[3-[(1,5-dimethylindazol-3-yl)methylamino]butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-14-4-11-20-18(12-14)19(22-23(20)3)13-21-15(2)5-6-16-7-9-17(24)10-8-16/h4,7-12,15,21,24H,5-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXWWYBVVDEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2CNC(C)CCC3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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